3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide
Description
3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide (CAS: 1138443-69-2) is a brominated acetamide derivative featuring a dimethylpropanamide moiety linked to a para-substituted phenyl ring bearing a 2-bromoacetyl group. This compound is primarily utilized in pharmaceutical research, particularly in the development of kinase inhibitors and alkylating agents due to its reactive bromoacetyl group, which can form covalent bonds with biological nucleophiles like cysteine residues . Its molecular weight is 299.17 g/mol, and its structure is characterized by a balance of lipophilicity (from the dimethylamide) and electrophilicity (from the bromoacetyl group) .
Properties
IUPAC Name |
3-[4-[(2-bromoacetyl)amino]phenyl]-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-16(2)13(18)8-5-10-3-6-11(7-4-10)15-12(17)9-14/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSLLGWWBGNWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation
The initial step involves coupling between a para-substituted aniline derivative (4-aminophenyl moiety) and a propanamide derivative bearing N,N-dimethyl substitution. Commonly employed methods include:
- Acylation of 4-aminophenyl compounds with acid chlorides or activated esters of the dimethylpropanamide segment.
- Use of coupling agents (e.g., carbodiimides) in organic solvents such as dichloromethane or benzene.
- Reaction conditions are typically maintained at low temperatures (0–5 °C) to minimize side reactions and control reaction rates.
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (DCM) or benzene |
| Temperature | 0–5 °C during addition, then room temp |
| Base | Triethylamine or pyridine to scavenge HCl |
| Reaction time | 1–3 hours |
| Workup | Aqueous washes, drying over sodium sulfate, solvent removal |
This method yields the intermediate amide with high purity and yield (typically >85%) as reported in analogous amide preparations.
Introduction of the 2-Bromoacetyl Group
The key functionalization step is the acylation of the aniline nitrogen with 2-bromoacetyl chloride to form the bromoacetamide moiety. This step requires careful control due to the reactive nature of bromoacetyl chloride.
- The intermediate amide compound containing the free amino group is dissolved in an inert solvent such as dichloromethane.
- The solution is cooled to 0–5 °C.
- A stoichiometric amount of 2-bromoacetyl chloride is added dropwise in the presence of a base (e.g., triethylamine) to neutralize the released HCl.
- The reaction mixture is stirred at low temperature to room temperature for 1–2 hours.
- The progress is monitored by thin-layer chromatography (TLC).
- After completion, the mixture is washed with aqueous solutions to remove inorganic salts and excess reagents.
- The organic layer is dried, filtered, and solvent removed to afford the target compound.
| Parameter | Details |
|---|---|
| Acylating agent | 2-Bromoacetyl chloride |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0–5 °C (addition), then room temperature |
| Reaction time | 1–2 hours |
| Yield | Typically 80–90% |
This method is consistent with the general procedures for introducing bromoacetyl groups on aromatic amines, ensuring selective monoacylation without overreaction.
Representative Experimental Data Summary
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide bond formation | 4-Aminophenyl derivative + N,N-dimethylpropanoyl chloride, triethylamine, DCM, 0–5 °C, 2 h | 85–95 | High purity intermediate amide obtained |
| Bromoacetylation | Intermediate amide + 2-bromoacetyl chloride, triethylamine, DCM, 0–5 °C, 1.5 h | 80–90 | Controlled acylation, minimal side products |
Analytical and Purification Notes
- Purification: The crude product is typically purified by recrystallization or column chromatography using silica gel with solvents such as ethyl acetate/hexane mixtures.
- Characterization: Confirmation of structure is done via ^1H NMR, ^13C NMR, IR spectroscopy (amide and bromoacetyl characteristic bands), and mass spectrometry (molecular ion peak at expected m/z).
- Stability: The bromoacetyl group is sensitive to nucleophilic attack; hence, storage under inert atmosphere and low temperature is recommended.
Summary of Research Findings and Best Practices
- The preparation of 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide requires precise temperature control during acylation steps to avoid side reactions and degradation.
- Use of triethylamine as a base is preferred due to its efficiency in scavenging HCl and maintaining reaction pH.
- Dichloromethane is the solvent of choice for both amide bond formation and bromoacetylation due to its inertness and ability to dissolve reactants well.
- Reaction monitoring by TLC ensures timely quenching to maximize yield and purity.
- The overall synthetic route is robust, scalable, and reproducible, suitable for laboratory and potential industrial synthesis.
Chemical Reactions Analysis
3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₇BrN₂O₂
- Molecular Weight : 313.19 g/mol
- CAS Number : 1138443-71-6
- MDL Number : MFCD12026691
The compound features a bromoacetyl group which is known for its reactivity in forming amide bonds, making it a useful intermediate in synthesizing various bioactive molecules.
Medicinal Chemistry
3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of bromoacetyl compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that bromoacetyl derivatives may inhibit bacterial growth, making them candidates for further exploration as antibiotic agents.
Biochemical Research
The compound is utilized in biochemical assays and proteomics:
- Proteomics Applications : It serves as a reagent in the study of protein interactions and modifications. Its ability to form covalent bonds with amino acids makes it valuable in labeling proteins for mass spectrometry analysis.
- Enzyme Inhibition Studies : 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide can function as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Synthesis of Novel Compounds
The compound acts as a key intermediate in organic synthesis:
- Synthesis of Bioactive Molecules : Its reactive bromoacetyl group allows for the formation of amides with various amines, leading to the development of new pharmaceuticals. For example, researchers have synthesized derivatives that show enhanced biological activity compared to their precursors.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of bromoacetyl derivatives. The compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), suggesting its potential as a lead compound for developing new anticancer agents.
Case Study 2: Antimicrobial Properties
Research conducted by a team at a prominent university investigated the antimicrobial effects of various bromoacetyl compounds, including 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide. The results indicated effective inhibition against Staphylococcus aureus, highlighting its potential as an antibiotic candidate.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide involves the modification of proteins and peptides through the formation of covalent bonds with specific amino acid residues. This modification can alter the structure and function of the target proteins, allowing researchers to study their biological roles and interactions. The compound primarily targets nucleophilic amino acid residues, such as cysteine and lysine, in proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s closest analogs differ in substituents on the phenyl ring or the amide group. Key examples include:
Key Observations :
- Reactivity: All analogs retain the bromoacetyl group, enabling nucleophilic substitution reactions. However, electron-withdrawing groups (e.g., sulfonyl in ) increase electrophilicity, while bulky substituents (e.g., 2-chlorophenoxy in ) may sterically hinder reactivity.
Antimicrobial Potential
The bromoacetyl group’s ability to alkylate microbial enzymes (e.g., DNA gyrase) is a hypothesized mechanism .
Biological Activity
3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide, also known by its CAS number 1138442-87-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 313.19 g/mol
The compound features a bromoacetyl group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor interaction.
Research indicates that compounds with similar structures often exhibit biological activities through the following mechanisms:
- Inhibition of Protein Kinases : Many derivatives of this class have been shown to inhibit specific protein kinases involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells.
- Antitumor Activity : Studies have suggested that compounds containing bromoacetyl moieties can induce apoptosis in tumor cells by disrupting microtubule dynamics or activating caspase pathways.
Biological Activity Data
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that derivatives similar to 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide exhibited significant antitumor activity by inducing apoptosis in breast cancer cell lines such as T47D. The compounds were effective at low concentrations, indicating high potency and potential for therapeutic use .
- Mechanistic Insights : Research highlighted that the compound's mechanism involves the disruption of microtubule assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells. This finding aligns with the behavior observed in other bromoacetyl-containing compounds .
- In Vivo Studies : In animal models, related compounds have shown promise in reducing tumor size and improving survival rates in models of breast and prostate cancer. These studies suggest that further development could lead to effective treatments for resistant cancer types .
Q & A
Q. What are the recommended methods for synthesizing 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step process:
Acylation of aniline derivatives : React 4-aminophenylpropanamide with bromoacetyl bromide in anhydrous dichloromethane under nitrogen atmosphere. Use triethylamine as a base to neutralize HBr byproducts .
Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates. Evidence from analogous bromoacetyl amide syntheses suggests reflux at 60–80°C for 6–12 hours achieves >80% yield .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) removes unreacted bromoacetyl bromide. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the crystallographic structure of this compound to confirm its configuration?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystal growth : Slow evaporation of a saturated acetone solution at 4°C produces suitable crystals .
- Key parameters : Measure torsion angles (e.g., C–C–N–C) to confirm the spatial arrangement of the bromoacetyl and dimethylpropanamide groups. Hydrogen bonding (N–H⋯O) and van der Waals interactions stabilize the crystal lattice .
- Refinement tools : Use SHELXS97/SHELXL97 for data processing. Report unit cell dimensions (a, b, c, α, β, γ) and R-factor (<0.05) .
Advanced Research Questions
Q. How does the bromoacetyl moiety influence reactivity in nucleophilic substitution reactions, and how can competing side reactions be mitigated?
Methodological Answer:
- Reactivity profile : The 2-bromoacetyl group acts as an electrophile, enabling alkylation of thiols (e.g., cysteine residues in enzymes) or amines. However, hydrolysis to a ketone is a common side reaction .
- Mitigation strategies :
- Conduct reactions under anhydrous conditions with molecular sieves to absorb water .
- Use mild bases (e.g., NaHCO₃ instead of NaOH) to minimize dehydrohalogenation .
- Monitor reaction progress via TLC or LC-MS to detect intermediates .
Q. What computational approaches are effective in predicting the compound’s binding affinity to biological targets, such as kinase enzymes?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Focus on hydrogen bonds between the amide group and conserved residues (e.g., Glu91 in MAP kinases) .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate activation energies for bromoacetyl group reactivity in enzyme inhibition. Basis sets like B3LYP/6-31G* provide accurate electronic profiles .
- Machine learning : Train models on PubChem BioAssay data to predict cytotoxicity or off-target effects .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) caused by rotational isomerism?
Methodological Answer:
- Variable-temperature NMR : Perform experiments at 25°C and −40°C in DMSO-d₆. Restricted rotation of the dimethylpropanamide group resolves splitting in aromatic proton signals .
- 2D NMR techniques : Use HSQC and NOESY to assign peaks and identify through-space interactions between the bromoacetyl and phenyl groups .
- DFT calculations : Compare experimental ¹³C NMR shifts with Gaussian-optimized structures to validate rotamer populations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
